N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide
Description
N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide is a benzothiazole derivative featuring a 6-acetamido substitution on the benzothiazole core and a 4-methylbenzamide group at the 2-position. Benzothiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties . The acetamido group at position 6 and the methylbenzamide substituent may enhance target binding and pharmacokinetic properties, as seen in structurally related HDAC inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-3-5-12(6-4-10)16(22)20-17-19-14-8-7-13(18-11(2)21)9-15(14)23-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXGZNRVQBKKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.
Acetamidation: The resulting benzothiazole is then acetamidated using acetic anhydride to introduce the acetamido group at the 6-position.
Coupling with 4-Methylbenzoic Acid: The final step involves coupling the acetamido-benzothiazole intermediate with 4-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide. Research indicates that compounds with this structure exhibit significant activity against various bacterial strains, particularly Mycobacterium tuberculosis (M. tuberculosis). The synthesized derivatives have shown promising results in vitro, suggesting that they could serve as potential candidates for tuberculosis treatment .
1.2 Anti-Tubercular Properties
The compound is part of a broader class of benzothiazole derivatives that have been evaluated for anti-tubercular activity. In a comparative study, certain synthesized molecules demonstrated better inhibition potency against M. tuberculosis than standard reference drugs like Isoniazid (INH). Specifically, compounds derived from the benzothiazole framework showed favorable Minimum Inhibitory Concentration (MIC) values, indicating their potential as effective anti-tubercular agents .
Synthesis and Structure-Activity Relationship (SAR)
2.1 Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including Knoevenagel condensation and molecular hybridization techniques. These methods allow for the modification of the benzothiazole core to enhance biological activity .
2.2 Structure-Activity Relationships
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Studies have indicated that the presence of specific functional groups, such as acetamido and methyl groups, significantly influences the compound's biological activity. For instance, modifications to the benzothiazole ring can enhance binding affinity to target proteins involved in bacterial resistance mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and research findings:
Structural and Pharmacokinetic Considerations
Substituent Effects on Activity:
- Methyl (Compounds 6a–j): Correlates with antimicrobial activity but lacks HDAC inhibition . Trifluoromethyl (Patent Compounds): Improves metabolic stability and lipophilicity .
- Position 2 (Benzamide/Acetamide): 4-Methyl (Target Compound): Balances hydrophobicity and steric effects for enzyme binding . 4-Bromo (Analog): Increases molecular weight (390 vs. 324 g/mol) and may reduce solubility .
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Core : The compound is synthesized by cyclizing 2-aminothiophenol with acetic anhydride under acidic conditions to form the benzothiazole core.
- Acetamidation : The resulting benzothiazole is acetamidated using acetic anhydride to introduce the acetamido group at the 6-position.
- Coupling with 4-Methylbenzoic Acid : The final step involves coupling the acetamido-benzothiazole intermediate with 4-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and proteins involved in various biochemical pathways. It has been shown to inhibit certain enzymes, which leads to its antimicrobial and anticancer properties. The exact molecular targets can vary depending on the specific application.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It is believed to inhibit cell proliferation and promote cell cycle arrest through specific signaling pathways. For instance, it has shown efficacy against breast cancer cell lines in vitro, highlighting its potential as a lead compound for developing new cancer therapies .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Future Directions
The potential therapeutic applications of this compound are vast. Ongoing research is focused on:
- Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in its biological activities.
- Structural Modifications : Development of analogs with improved potency and selectivity for specific targets.
- Clinical Trials : Investigating its safety and efficacy in human subjects for various diseases, particularly infections and cancer.
Q & A
Q. What are the standard synthetic routes for N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylbenzamide, and what key reaction conditions must be optimized?
The synthesis typically involves condensation of 6-acetamido-2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Critical parameters include:
- Solvent choice : Aprotic solvents like DMF or dichloromethane ensure efficient nucleophilic substitution.
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields high-purity product .
Q. How can the structural integrity of this compound be validated post-synthesis?
A combination of analytical techniques is essential:
- NMR spectroscopy : Confirm substituent positions via 1H and 13C NMR (e.g., methyl resonance at δ 2.4 ppm for the 4-methylbenzamide group) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 355.12) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., SHELX refinement for intermolecular N–H⋯O interactions) .
Advanced Research Questions
Q. How do discrepancies in reported bioactivity data (e.g., IC50 values) for this compound arise, and how can they be resolved?
Variations in bioactivity often stem from:
- Assay conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility).
- Structural analogs : Impurities from incomplete purification or unaccounted stereoisomers. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes, cross-referenced with experimental data .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamido or benzamide positions to improve membrane permeability .
- Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS in rodent models to adjust dosing regimens .
Q. How do substituent variations (e.g., methoxy vs. nitro groups) on the benzothiazole ring influence bioactivity?
Comparative studies show:
- Electron-withdrawing groups (e.g., -NO2 at position 6) enhance enzyme inhibition (e.g., IC50 of 0.8 µM against EGFR vs. 2.3 µM for methoxy derivatives) by stabilizing ligand-receptor interactions.
- Hydrophobic substituents (e.g., methyl) improve blood-brain barrier penetration, relevant for neuro-oncology applications. Structure-activity relationship (SAR) tables should be constructed using >90% pure analogs tested under identical conditions .
Methodological Considerations
Q. What experimental controls are critical when assessing this compound’s anticancer mechanisms?
- Positive controls : Use established inhibitors (e.g., gefitinib for EGFR inhibition assays).
- Off-target checks : Include kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding.
- Apoptosis validation : Combine MTT assays with flow cytometry (Annexin V/PI staining) to confirm programmed cell death .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- High-resolution X-ray diffraction (≤1.0 Å) identifies dominant tautomers by mapping electron density at the benzothiazole N1 and C2 positions.
- DFT calculations (e.g., Gaussian 16) predict tautomer stability in solution, validated by variable-temperature NMR .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s anti-tubercular efficacy?
- Strain specificity : Test against multiple Mycobacterium tuberculosis strains (e.g., H37Rv vs. clinical isolates) to identify resistance patterns.
- Synergistic combinations : Pair with first-line drugs (e.g., rifampicin) to assess potentiation effects.
- Metabolic stability : Use liver microsome assays to determine if rapid hepatic clearance undercuts in vivo efficacy .
Comparative Studies
Q. What computational tools are recommended for comparing this compound’s binding modes with similar benzothiazole derivatives?
- Molecular dynamics simulations (GROMACS): Analyze ligand-receptor stability over 100-ns trajectories.
- Binding free energy calculations : Use MM-PBSA to rank analogs by ΔG values, correlating with experimental IC50 data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
